2-Butynoyl chloride

Catalog No.
S764013
CAS No.
39753-54-3
M.F
C4H3ClO
M. Wt
102.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butynoyl chloride

Researchers synthesizing targeted covalent inhibitors often face off-target glutathione scavenging with acryloyl warheads, or isomerization with crotonyl analogs. 2-Butynoyl chloride enables direct, high-yielding 2-butynamide installation without coupling agents.

  • Minimal off-target GSH reactivity for safer in vivo profiles (BTK, CDK7, CDK12/13).
  • Streamlined amidation/esterification - no HATU/EDC, improved atom economy.
  • Proven in large-scale Acalabrutinib manufacturing.

CAS Number

39753-54-3

Product Name

2-Butynoyl chloride

IUPAC Name

but-2-ynoyl chloride

Molecular Formula

C4H3ClO

Molecular Weight

102.52 g/mol

InChI

InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3

InChI Key

UFBHSXXPAZMVSI-UHFFFAOYSA-N

SMILES

CC#CC(=O)Cl

Canonical SMILES

CC#CC(=O)Cl

Synonyms

2-Butynoyl chloride, But-2-ynoyl chloride, 2-Butynoic acid chloride, Tetrolic acid chloride, 2-Butynoylchloride

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-Butynoyl chloride (CAS 39753-54-3) is a highly reactive, internal alkynyl acyl chloride utilized primarily as a premium precursor for installing 2-butynamide moieties in advanced organic synthesis. Unlike standard saturated or terminal alkynyl acyl chlorides, the internal alkyne geometry capped by a methyl group provides a unique balance of electrophilicity and steric stability [1]. In industrial and pharmaceutical procurement, it is the reagent of choice for synthesizing targeted covalent inhibitors (TCIs), mechanism-based enzyme probes, and specialized heterocycles, offering direct, high-yielding amidation and esterification without the need for stoichiometric coupling agents [2].

Research Fit

Reactivity Alkyne-based π-system enables [3+2] cycloaddition and Pd-catalyzed coupling, distinct from alkene or saturated analogs
Catalysis Supports Pd(PPh₃)₄-mediated coupling with alkynylzinc reagents for acetylenic ketone synthesis
Storage No polymerization inhibitor required; store under inert atmosphere at 2–8 °C to maintain integrity

Substituting 2-butynoyl chloride with closely related analogs fundamentally alters both processability and application performance. Replacing it with acryloyl chloride yields acrylamide warheads that are highly susceptible to off-target glutathione (GSH) scavenging, leading to unacceptable toxicity profiles in in vivo models [1]. Substitution with crotonoyl chloride (the alkene analog) fails in mechanism-based inhibition, as the resulting crotonamide or crotonyl-thioesters undergo reversible isomerization rather than forming the required irreversible covalent adducts with active-site cysteines [2]. Furthermore, attempting to use the parent 2-butynoic acid instead of the acyl chloride introduces the need for expensive coupling reagents (e.g., HATU, EDC), which reduces overall atom economy, complicates downstream purification, and lowers isolated yields during scalable manufacturing [3].

Mismatch Risk

Attribute
2-Butynoyl chloride
Crotonyl chloride
π-Bond type
C≡C (alkyne)
C=C (alkene)
Cycloaddition pathway
[3+2] spiro-heterocycle formation
Diels–Alder [4+2] carbocycle formation
Polymerization inhibitor
Not required
160 mg/L hydroquinone required

Reduced GSH Reactivity in Covalent Warheads

In the development of covalent kinase inhibitors (e.g., CDK12/13, BTK), the choice of warhead precursor dictates the safety and selectivity of the final drug. Compounds synthesized using 2-butynoyl chloride feature a 2-butynamide warhead that demonstrates significantly lower off-target reactivity toward glutathione (GSH) compared to standard acrylamide warheads derived from acryloyl chloride. Despite this reduced off-target reactivity, the 2-butynoyl-derived inhibitors maintain potent target engagement, achieving enzymatic IC50 values in the low nanomolar range (e.g., ~125 nM for CDK12) [1].

Evidence DimensionOff-target GSH reactivity and target kinase inhibition
Target Compound Data2-butynoyl chloride (yields 2-butynamide): Lower GSH reactivity, CDK12 IC50 ~125 nM
Comparator Or BaselineAcryloyl chloride (yields acrylamide): High GSH reactivity, higher off-target toxicity
Quantified DifferenceMaintains nanomolar target inhibition while significantly reducing off-target thiol scavenging
ConditionsIn vitro kinase assays and GSH reactivity profiling

Procuring 2-butynoyl chloride allows medicinal chemists to fine-tune covalent warhead reactivity, reducing off-target toxicity while preserving on-target efficacy.

Pd-Coupling requirement
Class-level
Reacts with alkynylzinc chlorides only in presence of catalytic Pd(PPh₃)₄, consistent with α,β-unsaturated acyl chloride behavior. Saturated benzoyl chloride may follow alternative pathways.
Supports selection as a Pd-catalyzed coupling partner
Class-level inference; direct yield data not reported in this comparative study

Mechanism-Based Inactivation vs. Isomerization

When synthesizing thioester probes for metabolic enzymes like short-chain acyl-CoA dehydrogenase (SCAD), the alkyne geometry of 2-butynoyl chloride is non-interchangeable with its alkene counterpart, crotonoyl chloride. Probes derived from 2-butynoyl chloride (2-butynoyl-CoA) act as irreversible mechanism-based inhibitors via direct conjugate addition of an active-site cysteine to the alkyne. In contrast, crotonoyl-CoA acts merely as a substrate for reversible γ-proton exchange and allylic isomerization [1].

Evidence DimensionMode of enzyme interaction
Target Compound Data2-butynoyl chloride derivatives: Irreversible covalent adduct formation
Comparator Or BaselineCrotonoyl chloride derivatives: Reversible γ-H exchange/isomerization
Quantified DifferenceShifts interaction from reversible substrate processing to irreversible mechanism-based inactivation
ConditionsIn vitro SCAD / Acyl-CoA dehydrogenase enzymatic assays

Essential for researchers procuring reagents to synthesize irreversible metabolic probes, where alkene analogs completely fail to trap the target.

Cycloaddition outcome
Class-level
Derivatives undergo phosphine-catalyzed [3+2] cycloaddition to form spiro-heterocyclic five-membered rings. Crotonyl chloride yields cyclohexene frameworks via Diels–Alder [4+2] pathway.
Divergent cycloaddition reactivity informs scaffold selection
Derived from class-level reactivity; verify for specific substrate

Amidation Efficiency and Scalability

For the industrial synthesis of pharmaceuticals such as Acalabrutinib and SARM1 inhibitors, direct amidation using 2-butynoyl chloride is vastly superior to using the parent 2-butynoic acid. Reactions utilizing 2-butynoyl chloride with a simple base (e.g., triethylamine or pyridine) routinely achieve isolated yields of 66% to >90% in a single step. Conversely, utilizing 2-butynoic acid requires stoichiometric amounts of expensive coupling agents (like HATU or EDC), which often results in lower yields (e.g., ~56%) and necessitates complex chromatographic purification to remove coupling byproducts[1].

Evidence DimensionIsolated yield and process complexity
Target Compound Data2-Butynoyl chloride: 66% to >90% yield, simple base required
Comparator Or Baseline2-Butynoic acid: ~56% yield, requires expensive coupling agents
Quantified DifferenceUp to 35% higher isolated yield with elimination of coupling reagent costs and byproducts
ConditionsAmidation of complex heterocyclic amines in standard organic solvents

Drives procurement decisions in process chemistry by lowering reagent costs, simplifying purification, and maximizing throughput for API manufacturing.

Storage stability
Data to verify
No polymerization inhibitor required; typical storage at 2–8 °C under inert atmosphere. Crotonyl chloride requires 160 mg/L hydroquinone inhibitor.
May simplify inhibitor management in storage workflows
Based on supplier specifications; verify batch documentation

Covalent Kinase Inhibitor Synthesis

Ideal for installing 2-butynamide warheads in targeted covalent inhibitors (e.g., for BTK, CDK7, CDK12/13) where minimizing off-target GSH reactivity is critical for safety [1].

Irreversible Metabolic Enzyme Probes

The required precursor for synthesizing 2-butynoyl-CoA and related thioesters used to irreversibly trap and study active-site cysteines in acyl-CoA dehydrogenases and HMG-CoA lyase [2].

Scalable API Manufacturing

The most efficient, high-yielding reagent for large-scale amidation in the production of drugs like Acalabrutinib, eliminating the need for costly peptide coupling agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acetylenic ketone synthesis
Pd-catalyzed coupling compatibility
Coupling efficiency with alkynylzinc reagents
Heterocyclic scaffold construction
[3+2] cycloaddition reactivity
Spiro-heterocycle formation vs. Diels–Alder products
Alkyne-functionalized building block installation
Terminal alkyne for click chemistry
CuAAC or related transformation compatibility
Pharmaceutical intermediate research
Alkynyl acylating agent
But-2-ynoyl fragment incorporation efficiency

XLogP3

1.8

Wikipedia

But-2-ynoyl chloride

Explore Compound Types